3-Cyano-4-cyclopropoxypicolinic acid
Description
3-Cyano-4-cyclopropoxypicolinic acid is a heterocyclic compound featuring a picolinic acid backbone substituted with a cyano group at the 3-position and a cyclopropoxy group at the 4-position. Picolinic acid derivatives are renowned for their chelating properties and roles in metal ion coordination, which often translate to applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropoxy moiety introduces steric and electronic effects due to its strained three-membered ring, which may alter metabolic stability and reactivity compared to larger alkoxy substituents.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-cyano-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-8(15-6-1-2-6)3-4-12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14) |
InChI Key |
PBLIWRJHTVRRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-cyclopropoxypicolinic acid typically involves the introduction of the cyano and cyclopropoxy groups onto the picolinic acid framework. One common method is the nucleophilic substitution reaction, where a suitable picolinic acid derivative is reacted with a cyano source, such as sodium cyanide or cuprous cyanide, under appropriate conditions. The cyclopropoxy group can be introduced through an etherification reaction using cyclopropanol and an appropriate activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Cyano-4-cyclopropoxypicolinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
Key Compounds for Comparison:
1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (Desfluoro Compound)
7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound)
Structural Insights:
- The cyano group in the target compound increases acidity (pKa ~2–3) compared to quinolone derivatives (pKa ~4–5), enhancing solubility in polar solvents .
- Cyclopropoxy vs. Cyclopropyl: The cyclopropoxy group introduces oxygen-linked strain, whereas cyclopropyl substituents in quinolones directly impact antibiotic activity by modulating DNA gyrase binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
